molecular formula C14H14ClN5O2 B269760 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B269760
M. Wt: 319.74 g/mol
InChI Key: CSBGCKMVQINTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CTPD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CTPD belongs to the class of purine analogues and has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. This compound has been shown to inhibit the activity of thymidine kinase, an enzyme involved in the synthesis of DNA, which may contribute to its antitumor activity. This compound has also been shown to inhibit the replication of herpes simplex virus by inhibiting the activity of viral DNA polymerase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. In addition, this compound has been shown to exhibit low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. It has been optimized for high yields and purity, making it a suitable candidate for further research. However, this compound also has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate its biological activity and potential therapeutic applications.

Future Directions

For research on 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione include the development of new analogues with improved activity and selectivity, investigation of the synergistic effects of this compound with other anticancer agents, and further elucidation of its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 3-chloroaniline with 1,3,7-trimethylxanthine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including N-alkylation, N-oxidation, and cyclization, to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable candidate for further research.

Scientific Research Applications

8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antiviral activity against several viruses, including herpes simplex virus type 1 and type 2, and human cytomegalovirus. In addition, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C14H14ClN5O2

Molecular Weight

319.74 g/mol

IUPAC Name

8-(3-chloroanilino)-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C14H14ClN5O2/c1-18-10-11(19(2)14(22)20(3)12(10)21)17-13(18)16-9-6-4-5-8(15)7-9/h4-7H,1-3H3,(H,16,17)

InChI Key

CSBGCKMVQINTKH-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1NC3=CC(=CC=C3)Cl)N(C(=O)N(C2=O)C)C

Canonical SMILES

CN1C2=C(N=C1NC3=CC(=CC=C3)Cl)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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